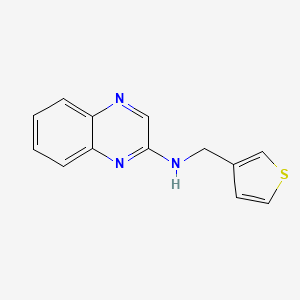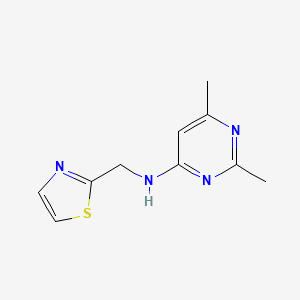![molecular formula C11H20N2O B7575803 1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as DMPP, and it is a piperidine derivative that has been used in various scientific research studies.
科学的研究の応用
DMPP has been used in various scientific research studies due to its unique properties. It is a potent and selective inhibitor of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the nervous system. DMPP has been used in studies related to Alzheimer's disease, as acetylcholinesterase inhibitors are known to improve cognitive function in patients with this disease. DMPP has also been used in studies related to Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress.
作用機序
The mechanism of action of DMPP involves the inhibition of acetylcholinesterase, which results in an increase in acetylcholine levels in the nervous system. Acetylcholine is a neurotransmitter that is involved in various physiological processes, including muscle contraction, heart rate, and cognitive function. By inhibiting acetylcholinesterase, DMPP increases the levels of acetylcholine in the nervous system, which can lead to improved cognitive function and other physiological effects.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease. DMPP has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
DMPP has several advantages for lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it an attractive compound for studies related to Alzheimer's and Parkinson's disease. The synthesis method is relatively simple, and the yield of DMPP is high, making it easy to obtain in large quantities. However, there are also some limitations to using DMPP in lab experiments. It has been shown to have some toxicity, which may limit its use in certain studies. Additionally, the mechanism of action of DMPP is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research related to DMPP. One area of research is related to its potential use in the treatment of Alzheimer's and Parkinson's disease. DMPP has been shown to improve cognitive function and protect dopaminergic neurons in animal models, and further research is needed to determine its potential therapeutic effects in humans. Another area of research is related to the mechanism of action of DMPP. Further studies are needed to fully understand how DMPP inhibits acetylcholinesterase and how it affects other physiological processes. Finally, there is a need for further research related to the toxicity of DMPP, as this may limit its potential applications in certain studies.
合成法
The synthesis of 1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one involves the reaction of 4-piperidone hydrochloride with formaldehyde and dimethylamine. This reaction results in the formation of DMPP, which is a white crystalline powder. The synthesis method is relatively simple, and the yield of DMPP is high, making it an attractive compound for scientific research.
特性
IUPAC Name |
1-[4-[(dimethylamino)methyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-11(14)13-7-5-10(6-8-13)9-12(2)3/h4,10H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIJXPLICCAOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)

![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)



![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)
![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)

